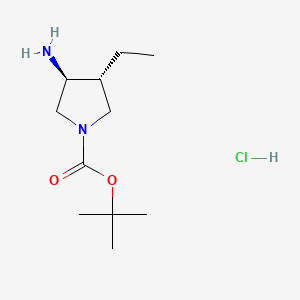

Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC18645586

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23ClN2O2 |

|---|---|

| Molecular Weight | 250.76 g/mol |

| IUPAC Name | tert-butyl (3S,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 |

| Standard InChI Key | VSXNCYVERKBUBY-VTLYIQCISA-N |

| Isomeric SMILES | CC[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C.Cl |

| Canonical SMILES | CCC1CN(CC1N)C(=O)OC(C)(C)C.Cl |

Introduction

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is tert-butyl (3R,4S)-3-amino-4-ethylpyrrolidine-1-carboxylate hydrochloride, denoting its stereochemistry and functional groups . The trans configuration indicates that the amino and ethyl substituents occupy opposite faces of the pyrrolidine ring, a feature critical to its spatial orientation and reactivity. The hydrochloride salt form enhances stability and solubility, making it preferable for laboratory handling.

Structural Features

-

Pyrrolidine Core: A five-membered saturated ring with four carbon atoms and one nitrogen atom.

-

Substituents:

-

1-Position: tert-Butyloxycarbonyl (Boc) protecting group.

-

3-Position: Primary amino group (-NH₂).

-

4-Position: Ethyl group (-CH₂CH₃).

-

-

Counterion: Hydrochloride (Cl⁻) balances the protonated amino group .

The SMILES notation, O=C(N1C[C@H](N)[C@@H](CC)C1)OC(C)(C)C.[H]Cl, encodes the stereochemistry and connectivity, confirming the trans arrangement .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride involves multi-step organic reactions, typically starting from pyrrolidine precursors. Key steps include:

-

Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones to construct the pyrrolidine backbone.

-

Substituent Introduction:

-

Ethylation at the 4-position via alkylation or Michael addition.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the carboxylate group.

-

-

Salt Formation: Treatment with hydrochloric acid to protonate the amino group and precipitate the hydrochloride salt .

Table 1: Representative Synthesis Conditions

Reactivity

The compound participates in diverse reactions:

-

Deprotection: Acidic removal of the Boc group (e.g., TFA) yields the free amine for further functionalization.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylate to a hydroxymethyl group.

-

Nucleophilic Substitution: The amino group undergoes acylation or sulfonation to form amides or sulfonamides .

Physical and Chemical Properties

Stability

-

Storage: Recommended at 2–8°C under inert atmosphere to prevent decomposition.

-

Light Sensitivity: Stable under ambient light but degraded by prolonged UV exposure.

Applications in Scientific Research

Medicinal Chemistry

Pyrrolidine derivatives are prized for their bioactivity. This compound’s ethyl and amino groups enable interactions with biological targets:

-

Enzyme Inhibition: The amine acts as a hydrogen bond donor, inhibiting proteases or kinases.

-

Receptor Modulation: Conformational flexibility allows binding to G protein-coupled receptors (GPCRs).

Organic Synthesis

-

Chiral Auxiliary: The trans configuration facilitates asymmetric synthesis of pharmaceuticals .

-

Intermediate: Used in the synthesis of antiviral agents and antipsychotics.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

The ethyl substituent in the target compound enhances lipophilicity compared to the methyl analog, improving membrane permeability in drug candidates .

Future Research Directions

-

Biological Screening: Systematic evaluation against cancer cell lines and microbial targets.

-

Process Optimization: Developing greener synthetic routes using catalytic asymmetric hydrogenation.

-

Formulation Studies: Enhancing aqueous solubility for intravenous delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume